4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a prop-1-en-2-yl group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylboronic acid with cyanuric chloride in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dichloromethane, with the addition of a base like potassium carbonate to facilitate the coupling reaction. The reaction mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as (o-NO2PhSe)2.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.
Methedrone: A synthetic cathinone with a methoxyphenyl group, used as a recreational drug.
4-Methoxyphenylacetylene: A compound used in the synthesis of photo luminescent materials.
Uniqueness
4-(4-Methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine is unique due to its triazine core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other compounds with similar functional groups but different core structures.
Properties
CAS No. |
81854-83-3 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-6-prop-1-en-2-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H14N4O/c1-8(2)11-15-12(17-13(14)16-11)9-4-6-10(18-3)7-5-9/h4-7H,1H2,2-3H3,(H2,14,15,16,17) |
InChI Key |
ADKDPSXQUOIGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC(=NC(=N1)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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